tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-12(2,3)19-11(17)16-8-4-13(18,5-9-16)10-14-6-7-15-10/h6-7,18H,4-5,8-9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIQUXQAPBSMGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Imidazole Moiety: The imidazole group is introduced via a substitution reaction, often using imidazole or its derivatives as the starting material.
Hydroxylation: The hydroxy group is introduced through an oxidation reaction, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Protection and Deprotection Steps: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be added using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced imidazole compounds, and substituted imidazole derivatives.
Scientific Research Applications
Tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a tool compound for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, modulating their activity. Additionally, the hydroxy group can form hydrogen bonds with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Imidazole vs. Benzimidazole Derivatives
- TBHP vs. tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate :
The benzimidazole analog replaces TBHP’s imidazole with a fused benzene-imidazole ring. This modification increases aromatic surface area, enhancing π-π interactions with hydrophobic protein pockets (e.g., histamine receptors), leading to antihistaminic activity . However, the bulkier benzimidazole reduces solubility compared to TBHP’s imidazole .
Imidazole vs. Pyrazole Derivatives
- TBHP vs. tert-butyl 4-hydroxy-4-(1H-pyrazol-2-yl)piperidine-1-carboxylate :
Pyrazole’s two adjacent nitrogen atoms alter electronic properties, making it more electrophilic. This derivative exhibits anticancer activity via kinase inhibition but lacks TBHP’s metal-coordination versatility .
Halogenated and Fluorinated Analogs
- tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate : Bromine introduces halogen-bonding capabilities, useful in optimizing drug-receptor interactions (e.g., bromodomain inhibitors) .
Biological Activity
Tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate (TBHP) is a synthetic organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
Chemical Structure:
TBHP features a piperidine ring with a hydroxy group and an imidazole moiety. Its IUPAC name is this compound, with the molecular formula and CAS number 158654-95-6.
Synthesis:
The synthesis of TBHP typically involves several key steps:
- Formation of the Piperidine Ring: Cyclization reactions using appropriate precursors.
- Introduction of the Imidazole Moiety: Substitution reactions with imidazole derivatives.
- Hydroxylation: Using oxidizing agents like hydrogen peroxide.
- Protection and Deprotection Steps: Employing tert-butyl chloroformate under basic conditions to protect the carboxylate functionality.
Biological Activity
TBHP has been studied for various biological activities, including:
1. Antimicrobial Properties:
Research indicates that TBHP exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting critical metabolic pathways.
2. Anticancer Activity:
Studies have demonstrated that TBHP can induce apoptosis in cancer cells, particularly in models of breast and colon cancer. The imidazole ring is believed to play a crucial role in interacting with cellular targets involved in cell proliferation and survival .
3. Neuroprotective Effects:
TBHP has shown potential neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress may contribute to its protective effects on neuronal cells .
The biological activity of TBHP is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The imidazole ring can coordinate with metal ions in enzyme active sites, modulating their activity.
- Receptor Interaction: The hydroxy group can form hydrogen bonds with biological macromolecules, influencing receptor-ligand interactions.
Comparative Analysis
To understand TBHP's unique properties, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | Benzimidazole | Antimicrobial |
| Tert-butyl 4-hydroxy-4-(1H-pyrazol-2-yl)piperidine-1-carboxylate | Pyrazole | Anticancer |
TBHP is distinguished by the combination of its hydroxy group and imidazole ring, providing unique reactivity and biological activity compared to its analogs.
Case Studies
Several case studies have highlighted the efficacy of TBHP:
Case Study 1: Anticancer Efficacy
In vitro studies on colorectal cancer cells showed that TBHP reduced cell viability by inducing apoptosis at concentrations as low as 10 µM. Flow cytometry analyses indicated an increase in apoptotic markers, supporting its potential as an anticancer agent .
Case Study 2: Neuroprotection
A study investigating the neuroprotective effects of TBHP in a Parkinson's disease model demonstrated that treatment with TBHP significantly reduced neuronal death and improved motor function in treated animals compared to controls .
Q & A
Basic: What synthetic methodologies are recommended for preparing tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate?
Methodological Answer:
A common approach involves coupling reactions under anhydrous conditions. For example, NaH in THF can deprotonate phenolic intermediates, enabling nucleophilic aromatic substitution (SNAr) with halogenated pyrimidines or imidazole derivatives. Post-reaction workup typically includes quenching with water, extraction with ethyl acetate (3 × 10 mL), drying over Na₂SO₄, and concentration under reduced pressure . Multi-step syntheses may require protecting-group strategies (e.g., tert-butyl carbamate) to stabilize reactive piperidine intermediates .
Basic: How should researchers purify and characterize this compound?
Methodological Answer:
Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Characterization requires 1H/13C-NMR to confirm regiochemistry (e.g., imidazole C-H signals at δ 7.2–7.8 ppm) and HPLC-MS (ESI-TOF) for mass verification (e.g., [M+H]⁺ at calculated m/z). Crystallographic validation via SHELXL refinement (CCDC deposition recommended) ensures stereochemical accuracy .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- Respiratory protection : Use NIOSH/CEN-certified OV/AG/P99 respirators for aerosolized particles.
- Skin/eye protection : Wear nitrile gloves and sealed goggles; avoid direct contact (H315/H319 hazards) .
- First aid : Immediate flushing with water for eye exposure and medical consultation for ingestion (H302/H335 classification) .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
High-resolution X-ray diffraction (0.8–1.0 Å) with SHELXL refines torsional angles and hydrogen-bonding networks. For example, the piperidine ring’s chair conformation and imidazole orientation can be validated via anisotropic displacement parameters (ADPs). Use ORTEP-3 for graphical representation of thermal ellipsoids, highlighting steric strain or disorder .
Advanced: What mechanistic insights explain regioselectivity in SNAr reactions involving this compound?
Methodological Answer:
Regioselectivity in SNAr reactions (e.g., imidazole functionalization) is governed by electronic effects. Electron-withdrawing groups (e.g., fluorophenyl) activate specific positions for nucleophilic attack. DFT calculations (B3LYP/6-31G*) can map charge distribution, while kinetic studies (e.g., variable-temperature NMR) reveal activation barriers .
Advanced: How should researchers address contradictory solubility data in different solvents?
Methodological Answer:
Systematically test solubility in DMSO, THF, and chloroform using UV-Vis spectroscopy (λmax ~270 nm for imidazole). Conflicting reports may arise from polymorphic forms; differential scanning calorimetry (DSC) can identify metastable phases. Cross-validate with logP values (e.g., ACD/Labs prediction ≈2.1) .
Advanced: What hydrogen-bonding motifs stabilize its crystal lattice?
Methodological Answer:
Graph-set analysis (Etter’s formalism) identifies recurring motifs:
- N–H···O (piperidine NH to carbonyl O, R₂²(8) pattern).
- O–H···N (hydroxyl to imidazole N, C(6) chain).
These interactions dictate packing efficiency and melting-point variability .
Advanced: How does the tert-butyl group influence pharmacokinetic properties in preclinical studies?
Methodological Answer:
The tert-butyl carbamate enhances metabolic stability by shielding the piperidine NH from cytochrome P450 oxidation. In vitro assays (e.g., microsomal half-life >60 min) and LogD (pH 7.4 ≈1.8) correlate with improved blood-brain barrier penetration in rodent models .
Advanced: What strategies mitigate decomposition during long-term storage?
Methodological Answer:
Store under argon at –20°C in amber vials to prevent photodegradation. Monitor purity via HPLC-UV (C18 column, 254 nm) quarterly. Avoid incompatible materials (e.g., strong oxidizers) to suppress radical-mediated decomposition .
Advanced: How can computational modeling predict its bioactivity?
Methodological Answer:
Docking studies (AutoDock Vina) against target proteins (e.g., kinase domains) use the compound’s minimized conformation (MMFF94 force field). Pharmacophore models prioritize imidazole and hydroxyl groups as key interaction sites. Validate with SPR (KD <10 µM) or cellular assays (IC50) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
